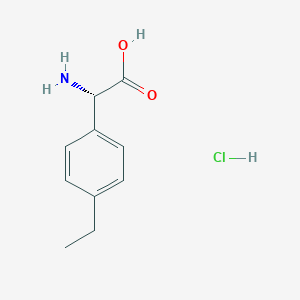
1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Substitution reactions typically involve the use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed: The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon exposure to mild acids, the Boc group is cleaved, releasing the free amine . This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary for the formation of specific peptide bonds.
Comparaison Avec Des Composés Similaires
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- Nalpha-BOC-(S)-beta-aminoalanine
Comparison: 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and conformational stability. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules . In contrast, other Boc-protected amino acids, such as (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid, lack this ring structure and are more flexible, making them suitable for different types of peptide synthesis .
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3,3-dimethyl-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14(6)13(9(15)16)7-12(4,5)8-13/h7-8H2,1-6H3,(H,15,16) |
Clé InChI |
MNOCJXCPGDUTQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(C(=O)O)N(C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-one](/img/structure/B12948348.png)
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)


![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)








